4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl naphthalene-1-carboxylate
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Overview
Description
4-({[4-(Methoxycarbonyl)phenyl]imino}methyl)phenyl 1-naphthoate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Methoxycarbonyl)phenyl]imino}methyl)phenyl 1-naphthoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-(methoxycarbonyl)benzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 1-naphthoic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(Methoxycarbonyl)phenyl]imino}methyl)phenyl 1-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
4-({[4-(Methoxycarbonyl)phenyl]imino}methyl)phenyl 1-naphthoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-({[4-(Methoxycarbonyl)phenyl]imino}methyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The aromatic rings may also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)phenylboronic acid
- 4-(Methoxycarbonyl)benzeneboronic acid
- 4-Methoxycarbonylphenylboronic acid pinacol ester
Uniqueness
4-({[4-(Methoxycarbonyl)phenyl]imino}methyl)phenyl 1-naphthoate is unique due to the presence of both imine and ester functional groups, which provide a versatile platform for further chemical modifications. Its combination of aromatic rings and functional groups also imparts distinct physicochemical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C26H19NO4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[4-[(4-methoxycarbonylphenyl)iminomethyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H19NO4/c1-30-25(28)20-11-13-21(14-12-20)27-17-18-9-15-22(16-10-18)31-26(29)24-8-4-6-19-5-2-3-7-23(19)24/h2-17H,1H3 |
InChI Key |
XMUFPERYQCKPPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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